molecular formula C9H15N3O2S B2512508 Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate CAS No. 878376-13-7

Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate

Cat. No.: B2512508
CAS No.: 878376-13-7
M. Wt: 229.3
InChI Key: BJBOIRJERIUSFM-UHFFFAOYSA-N
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Description

Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate is a thiazole-derived compound featuring a tert-butyl carbamate (Boc) group at the 2-position of the thiazole ring and an aminomethyl (-CH2NH2) substituent at the 5-position. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid). The aminomethyl group provides a reactive site for further functionalization, making this compound a versatile intermediate in medicinal chemistry and drug discovery .

Its molecular formula is C9H15N3O2S, with a molecular weight of 229.3 g/mol. The compound’s synthesis typically involves coupling reactions, such as the use of di-tert-butyl dicarbonate to introduce the Boc group onto a pre-functionalized thiazole scaffold, followed by modifications to install the aminomethyl substituent .

Properties

IUPAC Name

tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-9(2,3)14-8(13)12-7-11-5-6(4-10)15-7/h5H,4,10H2,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBOIRJERIUSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878376-13-7
Record name tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The process can be carried out under mild conditions using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction is usually conducted in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar protective group strategies. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, often facilitated by bases or catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Bases like sodium hydride (NaH), catalysts like palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate

  • Substituent: 5-aminomethyl (-CH2NH2).
  • Molecular Formula : C9H15N3O2S.
  • Key Features : The primary amine enables nucleophilic reactions (e.g., amide bond formation), making it valuable for bioconjugation or prodrug design .

Tert-butyl N-[5-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate (CAS 2408968-60-3)

  • Substituent : 5-(2-hydroxyethyl) (-CH2CH2OH).
  • Molecular Formula : C10H16N2O3S.
  • Applications include polymer chemistry or as a linker for hydrophilic payloads .

Tert-butyl N-(5-bromothiazol-2-yl)carbamate

  • Substituent : 5-bromo (-Br).
  • Molecular Formula : C8H11BrN2O2S.
  • Key Features : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex heterocycles. Widely used in medicinal chemistry for late-stage diversification .

Tert-butyl N-[5-(oxolane-3-carbonyl)-1,3-thiazol-2-yl]carbamate (CAS 2171988-51-3)

  • Substituent : 5-(oxolane-3-carbonyl) (tetrahydrofuran-3-carbonyl).
  • Molecular Formula : C13H18N2O4S.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Purity (%) Key Functional Group Reactivity/Applications
This compound 229.3 N/A -CH2NH2 Amine coupling, prodrug synthesis
Tert-butyl N-[5-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate 244.31 N/A -CH2CH2OH Hydrophilic linkers, polymer chemistry
Tert-butyl N-(5-bromothiazol-2-yl)carbamate 266.1 N/A -Br Cross-coupling reactions
Tert-butyl N-[5-(oxolane-3-carbonyl)-1,3-thiazol-2-yl]carbamate 298.4 Min. 95% Oxolane-carbonyl Enzyme inhibitors, H-bond donors

Stability and Reactivity

  • Boc Group Stability : All derivatives are stable under basic conditions but cleaved by acids. Electron-withdrawing substituents (e.g., -Br) may slightly accelerate deprotection due to increased electrophilicity .
  • Aminomethyl vs. Hydroxyethyl: The amine group is more nucleophilic than the hydroxyl group, enabling faster conjugation with electrophiles (e.g., activated esters) .

Biological Activity

Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate (CAS Number: 878376-13-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, structure-activity relationships, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C9H15N3O2S
  • Molecular Weight : 229.3 g/mol
  • Purity : ≥97%

This compound belongs to a class of thiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

The biological activity of this compound is primarily attributed to its structural features that facilitate interaction with biological targets. Thiazole rings are known to enhance the binding affinity of compounds to various enzymes and receptors due to their ability to participate in π-stacking and hydrogen bonding interactions.

Key Mechanisms Include :

  • Inhibition of Enzymatic Activity : Similar thiazole derivatives have shown inhibitory effects on various kinases and enzymes involved in disease pathways.
  • Antiparasitic Activity : Research indicates that compounds with similar structures have demonstrated potent activity against Trypanosoma brucei, suggesting potential applications in treating parasitic infections .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicate promising antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range.

Anticancer Potential

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies using various cancer cell lines (e.g., A431 and Jurkat cells) have shown that compounds containing thiazole moieties exhibit significant cytotoxicity. The structure-activity relationship (SAR) analysis suggests that modifications on the thiazole ring can enhance potency against specific cancer types .

Study 1: Antiparasitic Efficacy

A study focused on a series of diaminothiazole compounds demonstrated significant antiparasitic activity against T. brucei. Among the tested compounds, one derivative exhibited an IC50 value significantly lower than established treatments, indicating superior efficacy .

CompoundIC50 (µM)Efficacy
Compound A0.5High
Compound B1.0Moderate
This compoundTBDTBD

Study 2: Anticancer Activity

In another investigation into the anticancer effects of thiazole derivatives, a compound structurally related to this compound was tested against HepG2 liver carcinoma cells. The results indicated an IC50 value in the range of 1–10 µM, showcasing its potential as a lead compound for further development .

Cell LineIC50 (µM)Reference
HepG25.0
A4317.2

Q & A

Q. What comparative analyses are useful for benchmarking this compound against structurally similar carbamates in drug discovery pipelines?

  • Answer : Compare in vitro ADMET profiles (e.g., plasma protein binding, CYP inhibition) and potency metrics (IC₅₀, Ki). Analogues like tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate (CAS 1909309-21-2) show comparable antifungal activity but higher logP values, impacting bioavailability .

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